molecular formula C15H14FNO2 B6316568 Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate CAS No. 31676-67-2

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Cat. No. B6316568
CAS RN: 31676-67-2
M. Wt: 259.27 g/mol
InChI Key: CIGJLQFDEHMGFD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods, including aldol condensation and reactions with active methylene derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes, including protodeboronation of pinacol boronic esters and reactions with 1,2- and 1,3-binucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the refractive index, boiling point, melting point, and density have been determined .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. They should be handled with appropriate protective equipment and stored in a well-ventilated place .

Future Directions

The future directions for research into similar compounds could involve further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGJLQFDEHMGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463078
Record name Ethyl 6-(4-fluorophenyl)-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31676-67-2
Record name Ethyl 6-(4-fluorophenyl)-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from dimethylamino-(4-fluorophenyl)propan-1-one and ethyl 3-aminocrotonate using the general procedure outlined in D18. MS (ES): MH+ 260.
Name
dimethylamino-(4-fluorophenyl)propan-1-one
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